molecular formula C19H16ClN5O B2485108 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-96-6

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2485108
CAS No.: 895093-96-6
M. Wt: 365.82
InChI Key: FFPHGLHGAMKBMV-UHFFFAOYSA-N
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Description

5-[1-(3-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS Number: 895093-96-6) is a synthetic heterocyclic compound with a molecular formula of C19H16ClN5O and a molecular weight of 365.82 g/mol . This complex molecule features a 1,2,4-oxadiazole ring system linked to a 1,2,3-triazole moiety, both of which are privileged scaffolds in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Compounds containing the 1,2,4-oxadiazole nucleus have been extensively researched and are found in drugs with a wide range of biological activities, including roles as cough suppressants, vasodilators, anxiolytics, and antiviral agents . Furthermore, hybrid molecules combining 1,2,3-triazole and 1,3,4-oxadiazole heterocycles have demonstrated significant potential in scientific research, particularly as antimicrobial agents against Gram-positive bacteria . This makes our high-purity product a valuable building block for researchers in chemical biology and medicinal chemistry who are developing new therapeutic agents. It is supplied for in-vitro research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-11-7-9-14(10-8-11)18-21-19(26-23-18)17-13(3)25(24-22-17)16-6-4-5-15(20)12(16)2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPHGLHGAMKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H15ClN4OC_{16}H_{15}ClN_4O with a molecular weight of approximately 312.75 g/mol. The structure includes a triazole and oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. The target compound has shown in vitro activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis15 μg/mL
Enterococcus faecalis20 μg/mL

These results indicate that the compound possesses considerable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antimicrobial action of the compound is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogen atoms (like chlorine) in the structure enhances lipophilicity, facilitating better penetration through bacterial membranes.

Case Studies

  • Synthesis and Testing : A study synthesized derivatives of the target compound and evaluated their antimicrobial efficacy. The derivatives were tested against standard strains and exhibited varying degrees of activity. Notably, modifications to the triazole ring significantly influenced antibacterial potency .
  • Comparative Analysis : Another research article compared the activity of the target compound with other known antimicrobial agents. It was found that while traditional antibiotics showed resistance in some strains, the target compound maintained efficacy, suggesting potential for use in resistant infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines through DNA damage mechanisms .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. The presence of chlorine and methyl groups enhances its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. Compounds similar to 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been shown to reduce inflammation markers in various models, indicating potential therapeutic uses in inflammatory diseases .

Pesticidal Activity

Research has indicated that oxadiazole derivatives can act as effective pesticides. Their structure allows them to interfere with the biological processes of pests, offering a potential alternative to traditional chemical pesticides. Field trials have shown promising results in controlling pest populations while minimizing environmental impact .

Herbicidal Properties

The compound's ability to inhibit specific plant enzymes suggests potential applications as a herbicide. Studies have indicated that certain oxadiazoles can selectively inhibit weed growth without affecting crop yields .

Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials. Its thermal stability and photochemical properties are being explored for applications in UV protection coatings and fluorescent materials .

Synthesis of Nanomaterials

Recent studies have investigated the use of oxadiazoles in synthesizing nanomaterials with enhanced optical and electronic properties. These nanomaterials show potential for applications in sensors and electronic devices due to their unique charge transport characteristics .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk and electronic effects distinct from simpler chlorophenyl or fluorophenyl analogs. This may influence binding affinity in therapeutic targets or alter crystal packing efficiency .
  • Functional Group Variation: Sulfur-containing derivatives (e.g., ) exhibit enhanced electronegativity and polarizability, which correlate with improved antimicrobial efficacy compared to non-sulfur analogs.

Crystallographic and Spectroscopic Comparisons

  • Crystallography : Isostructural analogs, such as compounds 4 and 5 in , crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s 3-chloro-2-methylphenyl group may disrupt this isostructurality due to increased steric hindrance, leading to distinct packing arrangements.
  • Spectroscopy : IR and NMR data for similar compounds (e.g., ) reveal characteristic peaks:
    • IR : C=N stretches near 1596 cm⁻¹, C-Cl bonds at ~702 cm⁻¹.
    • ¹H NMR : Aromatic protons resonate between δ 6.86–7.26 ppm; methyl groups appear as singlets near δ 2.59 ppm.

      Differences in the target compound’s spectra would arise from its unique substituents, such as the 3-chloro-2-methylphenyl group’s deshielding effects.

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound is absent, structurally related molecules provide insights:

  • Pesticidal Applications : Oxadiazole derivatives with chloro substituents (e.g., ) are used as herbicides (e.g., oxadiazon), implying possible agrochemical utility for the target molecule.

Q & A

Q. What are the standard synthesis protocols for achieving high yield and purity of the compound?

Methodological Answer: The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:

  • Precursor Preparation : Reacting substituted phenylhydrazines with carbonyl derivatives to form triazole intermediates .
  • Oxadiazole Formation : Cyclizing amidoxime precursors with carboxylic acids or their derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Optimization : Control reaction temperature (80–120°C), solvent selection (ethanol or DMF), and catalyst loading (e.g., ammonium acetate at 20 mol%) to enhance yield .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temperatures risk side reactions
SolventEthanolBalances solubility and reaction kinetics
Catalyst20 mol% ammonium acetateAccelerates cyclization without byproducts

Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential .

Q. How can spectroscopic techniques validate the molecular structure of the compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). Triazole protons appear as singlets (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Confirm oxadiazole carbons (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (±1 Da) .
  • IR Spectroscopy : Detect C=N stretches (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .

Data Cross-Verification : Use combinatorial analysis (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What methodologies assess the compound’s biological activity in vitro?

Methodological Answer:

  • Antibacterial Assays :
    • Prepare DMF solutions (1000 ppm) and test against E. coli or S. aureus using agar diffusion. Compare inhibition zones to ciprofloxacin .
    • Example Data :
StrainInhibition Zone (mm)Reference Standard
E. coli12 ± 1Ciprofloxacin (20 ± 2)
S. aureus14 ± 1Ciprofloxacin (22 ± 2)
  • Antifungal Testing : Use microdilution assays against C. albicans with griseofulvin as a control .

Advanced Research Questions

Q. How can crystallographic tools resolve structural ambiguities in the compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Use SHELXL for refinement, adjusting parameters like thermal displacement ellipsoids and hydrogen bonding networks .
    • Validate with WinGX/ORTEP for visualization of anisotropic displacement and intermolecular interactions (e.g., π-π stacking) .
  • Handling Data Contradictions :
    • If NMR and XRD data conflict (e.g., unexpected tautomerism), re-examine crystallization solvents (e.g., ethanol vs. acetonitrile) to identify polymorphs .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to dock the compound into enzyme active sites (e.g., bacterial topoisomerase IV). Set grid parameters to cover catalytic residues (e.g., 60 × 60 × 60 Å) .
    • Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., triazole-N with Asp83) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >3 Å indicate poor binding .

Q. What strategies mitigate conflicting spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • Combine 2D NMR (COSY, NOESY) with high-resolution MS to distinguish isomers .
    • For ambiguous NOE signals, use dynamic NMR (variable-temperature studies) to probe conformational flexibility .
  • Case Study : If IR suggests unexpected carbonyl groups, recheck synthesis for potential side reactions (e.g., hydrolysis of oxadiazole under acidic conditions) .

Q. How do substituents on the phenyl rings influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test against cancer cell lines (e.g., MCF-7) via MTT assays .
    • Key Trend : 4-Methylphenyl enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility .

Q. What solvent systems optimize reaction selectivity in triazole-oxadiazole coupling?

Methodological Answer:

  • Solvent Screening :

    SolventDielectric ConstantReaction Yield (%)
    Ethanol24.385
    DMF36.772 (with side products)
    Acetonitrile37.568
  • Mechanistic Insight : Polar aprotic solvents stabilize transition states but may promote side reactions (e.g., ring-opening in oxadiazoles) .

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